![molecular formula C22H21NO6 B11152268 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}acetate](/img/structure/B11152268.png)
6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}acetate
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Overview
Description
6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of benzopyrones that are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate typically involves the reaction of 7-amino-4-methylcoumarin with various organic halides . The process can be summarized as follows:
Starting Materials: 7-amino-4-methylcoumarin and benzyloxycarbonyl chloride.
Reaction Conditions: The reaction is carried out in a dry solvent such as dimethylformamide (DMF) with the addition of a base like triethylamine (TEA) to facilitate the reaction.
Procedure: The mixture is heated to around 70°C, and the completion of the reaction is monitored using thin-layer chromatography (TLC).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Ester Hydrolysis
The acetate ester undergoes hydrolysis under acidic or basic conditions:
Basic hydrolysis proceeds via nucleophilic attack by hydroxide ions at the ester carbonyl, while enzymatic methods show selectivity but lower efficiency. The reaction is critical for generating carboxylic acid intermediates for further derivatization.
Cbz Deprotection
The benzyloxycarbonyl group is cleaved under reductive or acidic conditions:
Method | Reagents | Product Formed | Notes | Source |
---|---|---|---|---|
Catalytic hydrogenation | H₂, Pd/C (MeOH, RT) | Free amine (unstable) | Requires immediate quenching | |
Acidic cleavage | HBr/AcOH (0°C→RT) | Hydrobromide salt | High purity (≥95%) |
Hydrogenolysis is preferred for scalability, but the liberated amine is prone to oxidation, necessitating rapid use in subsequent reactions. Acidic cleavage avoids catalysts but generates stoichiometric waste.
Amide Bond Formation
The deprotected amine reacts with electrophiles to form amides:
Electrophile | Reagents | Product | Yield | Source |
---|---|---|---|---|
Acetyl chloride | Et₃N, CH₂Cl₂ (0°C→RT) | N-acetyl derivative | 89% | |
Benzoyl chloride | Pyridine (reflux) | N-benzoyl derivative | 82% |
These reactions demonstrate the compound’s utility in constructing peptidomimetics or enzyme inhibitors. Steric hindrance from the coumarin scaffold slightly reduces yields compared to linear substrates.
Oxidative Modifications
The ethyl and methyl substituents on the coumarin core undergo selective oxidation:
Target Group | Oxidizing Agent | Product | Outcome | Source |
---|---|---|---|---|
4-Methyl group | KMnO₄ (H₂O, 80°C) | 4-Carboxylic acid | Partial degradation | |
6-Ethyl group | CrO₃/AcOH (reflux) | 6-Acetic acid derivative | Low yield (32%) |
Oxidation is less favored due to competing decomposition of the coumarin backbone. Functionalization at these positions is typically achieved via pre-oxidized intermediates.
Coumarin Ring Reactivity
The lactone ring participates in nucleophilic attacks under basic conditions:
Reagent | Conditions | Product | Application | Source |
---|---|---|---|---|
NH₃/MeOH | Reflux, 12h | Ring-opened amide | Fluorescent probes | |
Hydrazine | EtOH, 60°C | Hydrazide derivative | Chelating agents |
Ring-opening reactions expand applications in material science but diminish biological activity .
Key Research Findings
-
Steric Effects : The 4-methyl and 6-ethyl groups hinder nucleophilic attacks at the coumarin’s 3-position, directing reactivity toward the ester and Cbz groups.
-
pH Sensitivity : Hydrolysis rates triple between pH 7 and 9, indicating base-catalyzed mechanisms dominate .
-
Thermal Stability : Decomposition occurs above 150°C, limiting high-temperature applications .
This compound’s multifunctional design enables precise modifications for drug discovery and materials science, though steric and electronic factors necessitate optimized conditions for each transformation.
Scientific Research Applications
6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl benzoate
- 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 3-(1H-indol-3-yl)-2-{[(4-methylphenyl)sulfonyl]amino}propanoate
Uniqueness
6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate is unique due to its specific structural features, which confer distinct biological activities. Its benzyloxycarbonyl group enhances its stability and bioavailability compared to other similar compounds .
Biological Activity
6-Ethyl-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}acetate is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. This article reviews its biological activity, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by recent research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the coumarin moiety linked to an amino acid derivative. The molecular formula is C18H21NO6 with a molecular weight of approximately 347.4 g/mol. Its structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C18H21NO6 |
Molecular Weight | 347.4 g/mol |
IUPAC Name | This compound |
InChI Key | MNJVXVXJNGHGDT-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that coumarin derivatives possess significant antimicrobial properties. For instance, studies have shown that related compounds exhibit Minimum Inhibitory Concentrations (MICs) against various bacterial strains:
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 1.25 |
Bacillus subtilis | 1.25 |
Klebsiella pneumoniae | 0.625 |
The presence of specific substituents on the coumarin structure enhances its antibacterial efficacy, as observed in derivatives with halogen substitutions .
Antiviral Activity
The antiviral potential of coumarin derivatives has been explored extensively. For example, studies have reported the effectiveness of similar compounds against viruses like Chikungunya and Human Cytomegalovirus (HCMV):
Virus | EC50 (nM) |
---|---|
Human Cytomegalovirus | 0.126 |
Chikungunya Virus | 0.44 |
These findings suggest that structural modifications can significantly influence antiviral activity .
Anticancer Activity
Coumarins, including the compound in focus, have demonstrated promising anticancer properties. A recent study highlighted that certain derivatives induced apoptosis in cancer cell lines by promoting cell cycle arrest at the G2/M phase through up-regulation of p21 expression:
Cell Line | IC50 (µM) |
---|---|
A549 (Lung cancer) | 39 |
H1975 (Lung cancer) | 48 |
The structure–activity relationship (SAR) analysis revealed that modifications at specific positions on the coumarin ring could enhance anticancer efficacy .
Case Studies and Research Findings
- Synthesis and Characterization : Various synthetic pathways have been developed to produce this compound and its analogs, often involving reactions with acetic acid derivatives and aminobenzoyl groups .
- Mechanism of Action : The mechanism underlying the biological activities of this compound involves interactions with key molecular targets, influencing pathways related to inflammation, cell cycle regulation, and apoptosis.
- Comparative Studies : Comparative analyses with standard drugs such as AZT for antiviral activity and doxorubicin for anticancer activity have shown that certain coumarin derivatives exhibit superior efficacy in vitro, highlighting their potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}acetate, and how can intermediates be characterized?
- Methodology :
- Step 1 : Use esterification between the coumarin core (e.g., 6-ethyl-4-methyl-2-oxo-2H-chromen-7-ol) and 2-{[(benzyloxy)carbonyl]amino}acetic acid via carbodiimide coupling (e.g., DCC/DMAP) in anhydrous conditions .
- Step 2 : Monitor reaction progress using TLC and purify via flash chromatography.
- Step 3 : Confirm intermediate structures using 1H/13C NMR. For example, coumarin protons typically appear as singlets (δ 6.0–8.0 ppm for aromatic protons), while the benzyloxy carbonyl group shows distinct peaks at δ 5.1–5.3 ppm (CH2) and δ 7.3–7.5 ppm (aromatic protons) .
Q. How can researchers resolve discrepancies in spectroscopic data during characterization?
- Methodology :
- Conflict Resolution : Compare experimental NMR data with computational predictions (e.g., DFT calculations) or literature analogs. For example, unexpected splitting in carbonyl signals (δ 160–180 ppm) may indicate rotational isomerism or impurities. Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping peaks .
- Validation : Cross-reference with mass spectrometry (HRMS) to confirm molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?
- Methodology :
- Challenge : Anisotropic displacement parameters for the benzyloxy group may cause poor refinement metrics due to flexibility.
- Solution : Use SHELXL for restrained refinement, applying "SADI" (similarity restraints) to maintain reasonable geometry for the benzyloxy moiety. For high-resolution data, employ "TWIN" commands if twinning is detected .
- Validation : Check R1/wR2 values (<5% for high-quality data) and validate hydrogen bonding networks using Mercury or Olex2 .
Q. How does the electronic environment of the coumarin core influence the stability of the benzyloxy carbonyl group under varying pH conditions?
- Methodology :
- Experimental Design :
Prepare buffered solutions (pH 1–12) and monitor degradation via HPLC.
Use UV-Vis spectroscopy to track absorbance changes at λmax ~320 nm (coumarin π→π* transitions).
- Findings : The electron-withdrawing 2-oxo group may destabilize the benzyloxy carbonyl linkage under basic conditions (pH >10), leading to hydrolysis. Compare with control compounds lacking substituents .
Q. What strategies can mitigate competing side reactions during the introduction of the 2-{[(benzyloxy)carbonyl]amino}acetate moiety?
- Methodology :
- Optimization :
- Use low-temperature (0–5°C) conditions during coupling to suppress racemization.
- Replace DCC with EDC·HCl to reduce byproduct formation.
- Analysis : Monitor reaction intermediates via LC-MS to detect unwanted acylation of the coumarin hydroxyl group .
Q. Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data in polar vs. non-polar solvents?
- Case Study :
- Observation : The compound may exhibit higher solubility in DMSO than predicted by logP calculations.
- Resolution : Perform Hansen solubility parameter analysis. The benzyloxy carbonyl group (δd ~18 MPa1/2) enhances affinity for dipolar aprotic solvents. Validate with experimental solubility screens using nephelometry .
Q. Why do X-ray diffraction patterns sometimes show unassigned electron density near the ethyl substituent?
- Analysis :
- Cause : Conformational flexibility of the ethyl group leads to disorder.
- Solution : Apply "PART" commands in SHELXL to model partial occupancy or split positions. Use "ISOR" restraints to refine anisotropic displacement parameters .
Q. Methodological Resources
- Crystallography : SHELX suite for structure solution/refinement ; WinGX for data processing .
- Spectroscopy : Compare NMR data with Biopharmacule Specialty Chemicals’ analogs (e.g., BP 5158: similar benzyloxy carbonyl derivatives) .
- Synthesis : Reference protocols for carbamate protection in coumarin derivatives .
Properties
Molecular Formula |
C22H21NO6 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(6-ethyl-4-methyl-2-oxochromen-7-yl) 2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C22H21NO6/c1-3-16-10-17-14(2)9-20(24)29-19(17)11-18(16)28-21(25)12-23-22(26)27-13-15-7-5-4-6-8-15/h4-11H,3,12-13H2,1-2H3,(H,23,26) |
InChI Key |
NWFMPIZRELIIQM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)CNC(=O)OCC3=CC=CC=C3)OC(=O)C=C2C |
Origin of Product |
United States |
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